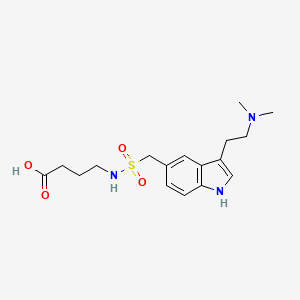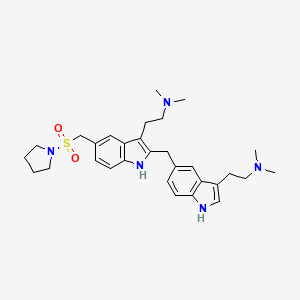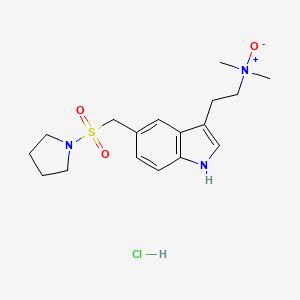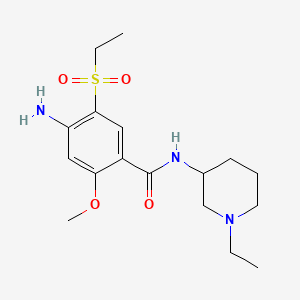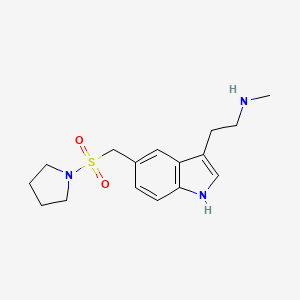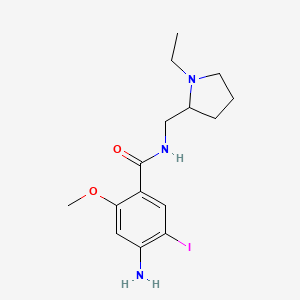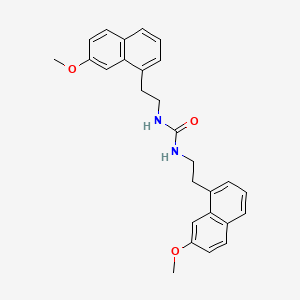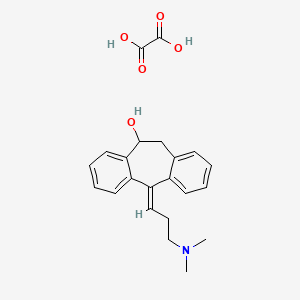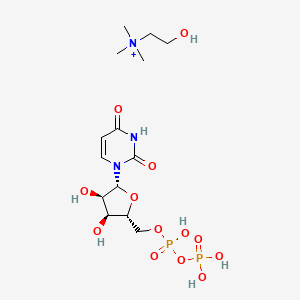
Diphosphate d'uridine choline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine Diphosphate Choline Ammonium Salt, also known as Uridine Diphosphate Choline Ammonium Salt, is a useful research compound. Its molecular formula is C14H28N4O12P2 and its molecular weight is 506.34. The purity is usually > 95%.
BenchChem offers high-quality Uridine Diphosphate Choline Ammonium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Uridine Diphosphate Choline Ammonium Salt including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Effets neuro-régénérants et neuroprotecteurs
Le diphosphate d'uridine choline (UDPC) s'est révélé avoir des effets neuro-régénérants et neuroprotecteurs potentiels. Il s'agit d'un nutriment clé nécessaire au cerveau et a été utilisé dans des interventions diététiques pour le déclin cognitif léger (DCL) dû à la maladie d'Alzheimer (MA). La carence en uridine ne peut pas être corrigée par une alimentation normale, ce qui en fait un nutriment conditionnellement essentiel chez les personnes touchées {svg_1}.
Rôle dans les maladies métaboliques
L'uridine joue un rôle essentiel dans divers processus biologiques, notamment la synthèse des macromolécules et les rythmes circadiens. Des niveaux anormaux d'uridine sanguine ont été observés chez les personnes atteintes de diabète et d'obésité, suggérant un lien entre la dysrégulation de l'uridine et les troubles métaboliques {svg_2}.
Rôle dans la synthèse du glycogène
L'uridine est essentielle à la synthèse du glycogène par la formation de l'uridine diphosphate glucose (UDPG). Ce processus peut réguler la modification des protéines et affecter sa fonction {svg_3}.
Rôle dans la voie de biosynthèse de l'hexosamine
L'uridine favorise la production d'UDP-GlcNAc dans la voie de biosynthèse de l'hexosamine (HBP), qui fournit l'UDP-GlcNAc pour l'O-GlcNAcylation, une modification post-traductionnelle sur les groupes hydroxyles des résidus sérine/thréonine {svg_4}.
Rôle dans le métabolisme tumoral
Des recherches suggèrent que le blocage de la production d'uridine ou de l'absorption d'uridine par les cellules cancéreuses pourrait affamer certains cancers et constituer des pistes prometteuses pour la thérapie {svg_5}.
Rôle dans les maladies neurodégénératives
L'uridine s'est avérée jouer un rôle dans les maladies neurodégénératives. Il s'agit d'un nutriment clé nécessaire au cerveau et a été utilisé dans des interventions diététiques pour le déclin cognitif léger (DCL) dû à la maladie d'Alzheimer (MA) {svg_6}.
Mécanisme D'action
Target of Action
Uridine Diphosphate Choline primarily targets enzymes involved in carbohydrate metabolism, such as UDP-glucose pyrophosphorylase . It also interacts with enzymes in amino acid metabolism .
Mode of Action
Uridine Diphosphate Choline plays a pivotal role in glucose metabolism, catalyzing the reversible formation and decomposition of UDP-glucose . It also promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway, which supplies UDP-GlcNAc for O-GlcNAcylation . This process can regulate protein modification and affect its function .
Biochemical Pathways
Uridine Diphosphate Choline is involved in the glycogenesis pathway . It forms a UDP-glucose unit by combining glucose 1-phosphate with uridine triphosphate . Then, the enzyme glycogen synthase combines UDP-glucose units to form a glycogen chain . It also plays a role in the hexosamine biosynthetic pathway, promoting the production of UDP-GlcNAc .
Pharmacokinetics
Upon ingestion or injection, Uridine Diphosphate Choline is believed to undergo quick hydrolysis and dephosphorylation to yield cytidine and choline . These then enter the brain separately and are used to resynthesize Uridine Diphosphate Choline inside brain cells .
Result of Action
The action of Uridine Diphosphate Choline results in the formation of glycogen, a form of energy storage in the body . It also affects protein modification through O-GlcNAcylation, which can influence the function of proteins .
Action Environment
The action of Uridine Diphosphate Choline can be influenced by environmental factors. For instance, in a study on the lyophilization-stress response of Lactobacillus acidophilus, overexpression of Uridine Diphosphate Choline resulted in decreased survival rates, suggesting that environmental stress can impact its efficacy .
Analyse Biochimique
Biochemical Properties
Uridine Diphosphate Choline plays a pivotal role in various biochemical reactions. It is critical to glycogen synthesis through the formation of uridine diphosphate glucose . This process promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway and supplies UDP-GlcNAc for O-GlcNAcylation . This process can regulate protein modification and affect its function .
Cellular Effects
Uridine Diphosphate Choline has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, in mild cognitive impairment (MCI) due to Alzheimer disease (AD), there is evidence for a pathologic shortage of uridine, choline, and docosahexaenoic acid [DHA]), which are key nutrients needed by the brain .
Molecular Mechanism
The molecular mechanism of Uridine Diphosphate Choline involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The quantum mechanical/molecular mechanical (QM/MM) and quantum chemical calculation results suggest that the catalytic power of RrUGT3 mainly originates from the preorganized protein environment that stabilizes the catalytically active state of the sugar donor uridine-5′-diphosphate-glucose (UDPG) .
Temporal Effects in Laboratory Settings
The effects of Uridine Diphosphate Choline change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Uridine Diphosphate Choline vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Uridine Diphosphate Choline is involved in several metabolic pathways. It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels .
Transport and Distribution
Uridine Diphosphate Choline is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Uridine Diphosphate Choline and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate;2-hydroxyethyl(trimethyl)azanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O12P2.C5H14NO/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;1-6(2,3)4-5-7/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18);7H,4-5H2,1-3H3/q;+1/t4-,6-,7-,8-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRGZHKAEBNXGI-IAIGYFSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCO.C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)CCO.C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N3O13P2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A: Citicoline sodium is a medication used to treat a variety of neurological conditions. The identification of Uridine diphosphate choline, a related substance, in these injections is significant for several reasons []. Firstly, it sheds light on the potential impurities present in the medication. This information is crucial for quality control during manufacturing, ensuring the purity and safety of the drug product. Secondly, understanding the presence and potential effects of related substances like Uridine diphosphate choline can contribute to a more comprehensive understanding of the drug's overall safety and efficacy profile.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

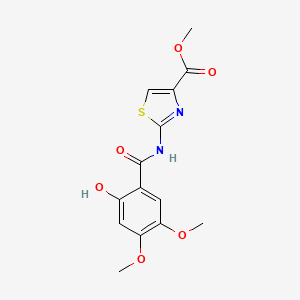

![N-[2-(7-Methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)ethyl]acetamide](/img/structure/B602148.png)
